Amino-PEG4-Boc

Description

Propriétés

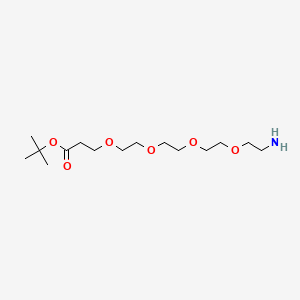

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESARRNSGIDRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679819 |

Source

|

| Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581065-95-4 |

Source

|

| Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG4-Boc: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-Boc and its closely related derivatives, a class of versatile heterobifunctional linkers pivotal in modern bioconjugation, drug delivery, and in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The term "this compound" can be ambiguous. It generally refers to a tetraethylene glycol (PEG4) spacer functionalized with a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This guide will focus on the most common variant, t-Boc-N-amido-PEG4-amine , which features one free primary amine and one Boc-protected primary amine. We will also provide data on other key variants to offer a complete reference.

The strategic placement of a hydrophilic PEG4 spacer enhances the aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the conjugated molecules.[1][2] The orthogonal nature of the free amine and the acid-labile Boc-protected amine allows for sequential, controlled conjugation steps, making these linkers indispensable tools in the precise construction of complex molecular architectures.[3]

Core Chemical Properties and Characteristics

The properties of this compound derivatives vary based on their terminal functional groups. The following tables summarize the key quantitative data for the most common variants.

Table 1: Chemical Properties of t-Boc-N-amido-PEG4-amine

| Property | Value | References |

| Synonyms | Boc-NH-PEG4-NH2, tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate | [3][] |

| CAS Number | 811442-84-9 | [5] |

| Molecular Formula | C15H32N2O6 | [5] |

| Molecular Weight | 336.4 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Purity | ≥97% or ≥98% | [5][6] |

| Storage | -20°C, keep in dry and avoid sunlight | [5][7] |

Table 2: Chemical Properties of Related this compound Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Boc-NH-PEG4-COOH | 756525-91-4 | C16H31NO8 | 365.42 | Colorless to light yellow clear liquid |

| Boc-NH-PEG4-OH | 106984-09-2 | C13H27NO6 | 293.36 | Colorless liquid |

| Amino-PEG4-t-butyl ester | 581065-95-4 | C15H31NO6 | 321.41 | Colorless to light yellow liquid |

Key Applications in Research and Drug Development

This compound linkers are instrumental in several advanced applications:

-

PROTACs Synthesis: These linkers are widely used to connect a target-binding ligand and an E3 ligase ligand to form a PROTAC.[8][9] The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.[10]

-

Antibody-Drug Conjugates (ADCs): In ADC development, these linkers can be used to attach a potent cytotoxic drug to an antibody.[8][11] The hydrophilic PEG component improves the solubility and stability of the final ADC.[1]

-

Bioconjugation: The orthogonal reactivity of the two amine groups allows for the precise attachment of different molecules, such as peptides, oligonucleotides, or fluorescent dyes, to proteins or other biomolecules.[3]

-

Surface Functionalization: They are used to modify surfaces of nanoparticles, hydrogels, or polymers to enhance biocompatibility and provide anchor points for further functionalization.[3]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving this compound linkers.

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation steps.

Materials:

-

Boc-protected PEG linker (e.g., t-Boc-N-amido-PEG4-amine)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

Methodology:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

To neutralize the resulting TFA salt, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO3 solution.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG linker.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol details the conjugation of the free primary amine of t-Boc-N-amido-PEG4-amine to a molecule containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

-

t-Boc-N-amido-PEG4-amine

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.4)

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve the Molecule-COOH, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or reaction buffer.

-

Stir the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

-

-

Conjugation Reaction:

-

Add a solution of t-Boc-N-amido-PEG4-amine (1.0 equivalent) in the same solvent to the activated ester solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Monitoring and Purification:

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents.

-

Purify the final product (Molecule-CONH-PEG4-NHBoc) using flash column chromatography or preparative HPLC.

-

Protocol 3: Synthesis of a PROTAC

This protocol provides a general workflow for a two-step synthesis of a PROTAC using t-Boc-N-amido-PEG4-amine.

Materials:

-

t-Boc-N-amido-PEG4-amine

-

E3 ligase ligand with a carboxylic acid handle (E3-COOH)

-

Protein of Interest (POI) ligand with a carboxylic acid handle (POI-COOH)

-

Coupling reagents (e.g., HATU, EDC/NHS)

-

Base (e.g., DIPEA)

-

Deprotection reagents (TFA, DCM)

-

Anhydrous solvents (DMF, DCM)

-

Purification system (Preparative HPLC)

Methodology:

-

Step 1: Coupling of the First Ligand:

-

Activate the carboxylic acid of the E3-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.

-

Add t-Boc-N-amido-PEG4-amine (1.2 eq) to the activated ligand solution.

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the intermediate product (E3-Linker-Boc) by flash chromatography or preparative HPLC.[10]

-

-

Step 2: Boc Deprotection:

-

Dissolve the purified E3-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.[10]

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the mixture under reduced pressure, co-evaporating with DCM or toluene (B28343) to remove residual TFA. The resulting TFA salt (E3-Linker-NH2) is often used directly.[10]

-

-

Step 3: Coupling of the Second Ligand:

-

Activate the carboxylic acid of the POI-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Add the deprotected E3-Linker-NH2 intermediate (1.2 eq) to the activated POI ligand.

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

-

Step 4: Final Purification:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Caption: Sequential conjugation using the orthogonal ends of the linker.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 2. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]

- 3. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]

- 5. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-NH-PEG4-CH2CH2NH2 | PROTAC Linker | TargetMol [targetmol.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of Amino-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG4-Boc, a critical heterobifunctional linker used extensively in bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed experimental protocol for its synthesis via selective mono-protection of a symmetrical diamine and subsequent purification to achieve high purity.

Introduction

This compound, also known as tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, is a valuable chemical tool possessing a terminal primary amine and a Boc-protected amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The Boc (tert-butoxycarbonyl) protecting group allows for orthogonal chemistry, enabling the selective reaction of the free amine with various functional groups. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a robust and scalable method for the synthesis and purification of this important linker.

Synthesis of this compound

The synthesis of this compound is achieved through the selective mono-Boc protection of the corresponding symmetrical diamine, 1,14-diamino-3,6,9,12-tetraoxatetradecane. The key to achieving mono-protection lies in the differentiation of the two primary amine groups. This is accomplished by the protonation of one amine group with an acid, rendering it non-nucleophilic and unable to react with the Boc-anhydride.

Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted below. The process begins with the selective protection of one of the primary amines of the diamine starting material, followed by a purification step to isolate the desired mono-protected product.

Solubility Profile of Amino-PEG4-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG4-Boc (tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate). Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility in various solvents, inferred from structurally analogous compounds, and presents a detailed experimental protocol for determining precise solubility parameters.

Core Concepts: Understanding this compound Solubility

The solubility of this compound is governed by its distinct molecular components:

-

tert-Butyloxycarbonyl (Boc) Group: This nonpolar, bulky protecting group enhances solubility in lipophilic organic solvents.

-

Amino Group: The terminal primary amine introduces polarity and the capacity for hydrogen bonding, contributing to solubility in protic and polar aprotic solvents.

-

PEG4-Linker: The four-unit polyethylene (B3416737) glycol chain is highly flexible and hydrophilic, playing a significant role in its solubility in a wide array of solvents, most notably aqueous solutions and polar organic solvents.

The interplay of these structural features results in a versatile solubility profile, making it compatible with a variety of reaction and purification conditions.

Qualitative Solubility Data

While specific quantitative solubility values for this compound are not widely published, several sources indicate its solubility in a range of common laboratory solvents. The following table summarizes the expected qualitative solubility based on available data for this compound and structurally similar short-chain PEG compounds.

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Aqueous | Water | Soluble |

| Ester | Ethyl Acetate | Soluble |

Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications. For precise quantitative data, it is imperative to perform experimental solubility determination.

Experimental Protocol: Determining Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This procedure involves creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DCM, DMF)

-

Scintillation vials or other suitable sealed containers

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vigorously vortex the vials for 1-2 minutes to facilitate initial dissolution.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution reaches saturation.[1][2]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a chemically inert syringe filter (e.g., PTFE) to remove any remaining particulate matter.[1]

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

Stability and Storage of Amino-PEG4-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and optimal storage conditions for Amino-PEG4-Boc. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of this versatile linker, ensuring reproducible results in research and drug development applications, particularly in the synthesis of PROTACs and other bioconjugates.

Chemical Stability Profile

This compound, a heterobifunctional linker containing a Boc-protected amine and a terminal reactive group, exhibits stability under specific conditions. The key to its stability lies in the integrity of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

The Boc group is generally stable in neutral and basic conditions, making it compatible with a variety of synthetic steps. However, it is readily cleaved under acidic conditions. This susceptibility to acid is the cornerstone of its utility as a protecting group, allowing for controlled deprotection and subsequent reaction of the primary amine.

Factors that can compromise the stability of this compound include:

-

Low pH: Acidic environments will lead to the premature cleavage of the Boc group, exposing the reactive amine.

-

Elevated Temperatures: While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can accelerate degradation.

-

Strong Oxidizing Agents: As with many organic molecules, exposure to strong oxidizing agents should be avoided.

While specific kinetic data on the degradation of this compound is not extensively published, the stability of the Boc protecting group is well-documented in organic synthesis literature. The primary degradation pathway involves the acid-catalyzed removal of the Boc group.

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. For short-term use, 4°C is acceptable. | Minimizes thermal degradation and maintains the integrity of the Boc protecting group. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against potential oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. | Prevents potential photo-degradation. |

| Form | Store as a solid or in a suitable anhydrous solvent. | Avoids hydrolysis of the Boc group in aqueous solutions. |

Solvent Stability:

For the preparation of stock solutions, anhydrous solvents are recommended. Suitable solvents include:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM)

When stored in solution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and to store at -20°C or -80°C.

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used in subsequent conjugation reactions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in anhydrous DCM in a round-bottom flask.

-

Under a gentle stream of nitrogen or argon, add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA is common).

-

Stir the reaction mixture at room temperature for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

-

The resulting deprotected Amino-PEG4-amine can be used directly in the next step or purified further if necessary.

PEGylation of a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the deprotected Amino-PEG4-amine to a molecule containing a carboxylic acid moiety using carbodiimide (B86325) chemistry.

Materials:

-

Deprotected Amino-PEG4-amine

-

Carboxylic acid-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

-

Anhydrous DMF or DCM

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the carboxylic acid-containing molecule and NHS (if used, 1.2 equivalents) in anhydrous DMF or DCM.

-

Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Dissolve the deprotected Amino-PEG4-amine (1.0 equivalent) in a small amount of anhydrous DMF or DCM.

-

Add the Amino-PEG4-amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be filtered to remove the urea (B33335) byproduct (if DCC is used) and the product purified by column chromatography or other suitable methods.

Visualizations

Caption: Chemical structure of this compound.

Caption: Typical reaction pathway for this compound.

Caption: Logical workflow for using this compound.

A Technical Guide to Amino-PEG4-Boc and its Derivatives in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amino-PEG4-Boc and its related heterobifunctional linkers. These molecules are pivotal in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide clarifies the nomenclature, provides key chemical data, and outlines detailed experimental protocols for their use.

Understanding the Nomenclature: A Family of PEG4 Linkers

The term "this compound" can be ambiguous as it is often used to refer to a class of molecules with a four-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal amine, and a tert-butyloxycarbonyl (Boc) protected amine. The specific arrangement of these functional groups is critical for their application. Below is a summary of the most common derivatives:

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Structure |

| This compound | 581065-95-4 | 321.41 | H₂N-(CH₂CH₂O)₄-NHBoc |

| Boc-amino-PEG4-carboxylic Acid | 756525-91-4 | 365.42[1][2][3][4][5] | Boc-NH-(CH₂CH₂O)₄-CH₂COOH |

| Boc-amino-PEG4-alcohol | 106984-09-2 | 293.36[6][7][8] | Boc-NH-(CH₂CH₂O)₄-H |

| t-Boc-N-amido-PEG4-amine | 811442-84-9 | Not available in snippets | Boc-NH-(CH₂CH₂O)₃-CH₂CONH-(CH₂)₂-NH₂ |

These linkers are widely used in medical research, nanotechnology, and drug release applications.[2][9] The PEG spacer enhances aqueous solubility and reduces the immunogenicity of the conjugated molecule, while the terminal functional groups allow for covalent attachment to biomolecules.[4][5][10][11][12]

Core Applications in Drug Development

This compound and its derivatives are fundamental building blocks in the construction of complex bioconjugates.

PROTAC Synthesis

A primary application of these linkers is in the synthesis of PROTACs.[3][6][9][13] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][13][14] The PEG linker bridges the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[15]

Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

These PEG linkers are also utilized in the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The linker's properties can influence the stability, solubility, and pharmacokinetic profile of the ADC. Boc-NH-PEG4-CH2COOH is an example of a cleavable ADC linker.[14]

Experimental Protocols

Successful application of this compound linkers requires precise control over the protection and deprotection of the amine groups, as well as the subsequent conjugation reactions.

Boc Deprotection of PEG Linkers

The removal of the Boc protecting group is a critical step to expose the primary amine for conjugation. This is typically achieved under acidic conditions.

Protocol 1: Standard Boc Deprotection using TFA/DCM [16]

-

Dissolve the Boc-protected PEG linker in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[16]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

| Acidic Reagent | Concentration | Solvent | Reaction Time (min) | Purity of Deprotected Product (%) |

| TFA | 20% | DCM | 5 | 78 |

| TFA | 50% | DCM | 60 | >95 |

| HCl | 4M | Dioxane | 5 | ~80 |

| HCl | 4M | Dioxane | 60 | >95 |

Conjugation of a Carboxylic Acid-Functionalized Linker to an Amine

This protocol outlines the general procedure for conjugating a linker such as Boc-amino-PEG4-carboxylic Acid to a primary amine on a biomolecule (e.g., a protein) using carbodiimide (B86325) chemistry.

Workflow for Amide Bond Formation

Caption: Workflow for amide bond formation.

Protocol 2: Amide Bond Formation

-

Activation of the Carboxylic Acid: Dissolve the Boc-amino-PEG4-carboxylic Acid linker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as DMSO or DMF. A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[10] Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

-

Conjugation to the Amine: Add the activated linker solution to the amine-containing molecule (e.g., a protein in a suitable buffer). The molar ratio of linker to the target molecule should be optimized for the specific application.

-

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching and Purification: Quench the reaction to consume any unreacted NHS esters. Purify the conjugate using appropriate techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[10]

This technical guide provides a foundational understanding of this compound and its derivatives for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the successful application of these versatile linkers in creating next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | Amines | Ambeed.com [ambeed.com]

- 4. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 5. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]

- 6. This compound | CAS#:581065-95-4 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]

- 12. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Enduring Workhorse of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile tool for the protection of amines. Its widespread application, particularly in peptide synthesis, is a testament to its reliability and well-understood reactivity. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and its role in complex synthetic strategies.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group that renders the highly nucleophilic and basic amino group inert to a wide range of reaction conditions.[1] Its efficacy lies in its stability under basic, nucleophilic, and catalytic hydrogenation conditions, while being readily cleavable under acidic conditions.[1][2] This acid lability is the key to its utility, allowing for selective deprotection in the presence of other protecting groups.[1]

The primary reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base such as triethylamine (B128534) (TEA) or sodium hydroxide.[3] The protection mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide.[3]

Deprotection, on the other hand, is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to yield the free amine.[6]

Quantitative Data on Boc Group Stability and Deprotection

The selection of a deprotection strategy is often guided by the desired selectivity and the sensitivity of the substrate to acidic conditions. The following tables summarize quantitative data on the stability and deprotection of the Boc group under various conditions.

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | Observations |

| Trifluoroacetic acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Standard condition for solid-phase peptide synthesis (SPPS).[6][7] |

| Hydrochloric acid (HCl) | 4 M | Dioxane | Room Temperature | 30 min - 2 h | Common for solution-phase synthesis; product precipitates as HCl salt.[8] |

| Hydrofluoric acid (HF) | Anhydrous | Anisole (scavenger) | 0 | 1 - 2 h | Used for final cleavage from resin in Boc-based SPPS.[4] |

| Trifluoromethanesulfonic acid (TFMSA) | Neat or in TFA | Thioanisole (scavenger) | Room Temperature | Varies | A strong acid alternative to HF for resin cleavage.[7] |

Table 1: Common Conditions for Boc Deprotection. This table provides an overview of frequently used reagents and conditions for the removal of the Boc protecting group.

| Condition | Substrate | Yield (%) | Reference |

| Boc₂O, TEA, THF, RT | Primary Amine | >90% | [9] |

| Boc₂O, NaOH, H₂O/THF, 0°C to RT | Primary Amine | High | [3] |

| Boc₂O, Water-Acetone, RT | Various Amines | 85-98% | [10] |

Table 2: Representative Yields for Boc Protection of Amines. This table showcases the high efficiency of Boc protection under various common protocols.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following are step-by-step protocols for the protection and deprotection of amines using the Boc group.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)

-

Triethylamine (TEA) (1.5 mmol, 1.5 eq.) (optional, if starting from an amine salt)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

-

Dissolve the primary amine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. If the amine is provided as a salt, add TEA to the solution.

-

Add Boc₂O to the stirred solution at room temperature.[3]

-

Stir the reaction mixture for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine. Further purification can be achieved by column chromatography if necessary.

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Trifluoroacetic acid (TFA) (5-10 mL)

-

Dichloromethane (DCM), anhydrous (5-10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

-

Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask.

-

Add TFA to the solution at room temperature. The reaction is typically exothermic. For sensitive substrates, the addition can be performed at 0°C.

-

Stir the reaction mixture for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[11]

-

Upon completion, carefully remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The amine may be obtained as a TFA salt if the neutralization step is omitted.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and workflows.

Orthogonal Protection Strategies

The true power of the Boc group is often realized in orthogonal protection schemes, where multiple protecting groups can be selectively removed without affecting others.[12] The most prominent example is the combination of the acid-labile Boc group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[12] This Boc/Fmoc strategy is a cornerstone of modern solid-phase peptide synthesis, allowing for the selective deprotection of the N-terminal Fmoc group at each cycle of peptide elongation, while side-chain protecting groups, including Boc, remain intact.[13]

Another common orthogonal pairing is the Boc/benzyl (Bzl) strategy.[7] In this case, both groups are acid-labile, but the Boc group can be removed with moderate acids like TFA, while the Bzl group requires much stronger acids like HF for cleavage.[6] This difference in lability allows for a "quasi-orthogonal" approach.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. biosynth.com [biosynth.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Amino-PEG4-Boc Derivatives and Their Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-Boc and its derivatives, pivotal tools in modern bioconjugation, and drug development. We will delve into their chemical properties, functional groups, and applications, with a focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to facilitate practical implementation in the laboratory.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker molecule featuring a primary amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This unique structure provides several advantages in the synthesis of complex biomolecules:

-

Controlled Reactivity : The Boc protecting group allows for the sequential reaction of the two functional ends. The free amine can be reacted first, followed by the deprotection of the Boc group to reveal a new reactive amine for a subsequent conjugation step.[2]

-

Enhanced Solubility : The hydrophilic PEG4 spacer significantly increases the aqueous solubility of the molecule and its conjugates, which is often a challenge with hydrophobic drugs or ligands.[3]

-

Reduced Immunogenicity and Improved Pharmacokinetics : The PEG moiety can shield the conjugated molecule from the immune system and increase its circulation half-life.[4]

-

Precise Spacer Length : The defined length of the PEG4 linker allows for precise control over the distance between the conjugated molecules, which is crucial for optimizing the efficacy of molecules like PROTACs.[5]

Key Derivatives and Functional Groups

The versatility of the this compound core structure is expanded through a variety of derivatives, each with specific functional groups tailored for different conjugation chemistries. The choice of derivative is critical for the successful synthesis of the target bioconjugate.

| Derivative Name | Core Structure | Terminal Functional Group | Key Application |

| This compound | Amine-PEG4-NHBoc | Amine (-NH2) | Initial building block for further modification.[1] |

| Boc-NH-PEG4-Acid | Boc-NH-PEG4-COOH | Carboxylic Acid (-COOH) | Conjugation to primary amines via amide bond formation (requires activation).[6] |

| Boc-NH-PEG4-NHS ester | Boc-NH-PEG4-NHS | N-hydroxysuccinimide ester (-NHS) | Direct reaction with primary amines to form stable amide bonds.[7] |

| Boc-NH-PEG4-Alcohol | Boc-NH-PEG4-OH | Hydroxyl (-OH) | Can be further functionalized or used in specific coupling reactions.[8] |

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common derivatives. This data is essential for reaction planning, purification, and characterization.

| Property | This compound | Boc-NH-PEG4-Acid | Boc-NH-PEG4-NHS ester | Boc-NH-PEG4-Alcohol |

| CAS Number | 581065-95-4[9] | 756525-91-4[6] | 859230-20-9[7] | 106984-09-2[10] |

| Molecular Formula | C15H31NO6[9] | C16H31NO8[6] | C20H34N2O10[7] | C13H27NO6[10] |

| Molecular Weight ( g/mol ) | 321.41[9] | 365.4[6] | 462.50[7] | 293.36[10] |

| Appearance | Colorless to light yellow liquid[11] | Colorless to light yellow clear liquid | - | Colorless liquid[10] |

| Density (g/cm³) | 1.040 ± 0.06[9] | - | - | - |

| Boiling Point (°C) | 400.1 ± 35.0[9] | - | - | - |

| Solubility | Freely soluble in water (140 g/L at 25°C)[9] | Good solubility in organic solvents (DCM, DMF, DMSO) and some aqueous solubility.[2] | Soluble in organic solvents (e.g., DMSO, DMF).[4] | Soluble in water, DMSO, DCM, DMF.[12] |

| Storage Conditions | 4°C, protect from light[11] | -20°C, under inert gas | 0 - 4°C for short term, -20°C for long term[7] | -20°C[10] |

Experimental Protocols

The following are detailed protocols for common applications of this compound derivatives. These should be considered as starting points and may require optimization for specific molecules and applications.

Boc Deprotection of this compound Derivatives

This protocol describes the removal of the Boc protecting group to expose a primary amine, which can then be used in a subsequent conjugation step.

Materials:

-

Boc-protected PEG derivative (e.g., Boc-NH-PEG4-Acid)

-

Trifluoroacetic acid (TFA)[13]

-

Dichloromethane (DCM), anhydrous[13]

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG derivative in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[13]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (typically 10-20 equivalents) to the stirred solution.[13]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.[13]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[13]

-

Add cold diethyl ether to the residue to precipitate the deprotected product, often as a TFA salt.[13]

-

Isolate the product by filtration or decantation and dry under vacuum.

Synthesis of a PROTAC using Boc-NH-PEG4-Acid

This protocol outlines the synthesis of a PROTAC by first coupling a warhead (ligand for the protein of interest) to the carboxylic acid of Boc-NH-PEG4-Acid, followed by Boc deprotection and coupling of an E3 ligase ligand.

Part 1: Coupling of the Warhead

Materials:

-

Boc-NH-PEG4-Acid

-

Warhead with a primary amine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)[2]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve Boc-NH-PEG4-Acid (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.[2]

-

Stir at room temperature for 15-30 minutes to activate the carboxylic acid.[2]

-

Add the amine-containing warhead (1 equivalent) to the solution.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the Boc-PEG4-warhead conjugate by preparative HPLC (e.g., using a C18 column).[14]

Part 2: Boc Deprotection and E3 Ligase Ligand Coupling

Procedure:

-

Perform Boc deprotection on the purified Boc-PEG4-warhead conjugate as described in Protocol 3.1.

-

For the final coupling step, activate the carboxylic acid of the E3 ligase ligand using EDC/NHS as described in Part 1, step 1.

-

Add the deprotected PEG4-warhead amine to the activated E3 ligase ligand.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.[14]

-

Characterize the final product by NMR and high-resolution mass spectrometry.

Antibody-Drug Conjugate (ADC) Synthesis using Boc-NH-PEG4-NHS ester

This protocol describes the conjugation of a drug to an antibody via a Boc-NH-PEG4-NHS ester linker.

Part 1: Antibody-Linker Conjugation

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Boc-NH-PEG4-NHS ester

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Dissolve the Boc-NH-PEG4-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The final DMSO concentration should be below 10%.[15]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

-

Remove excess, unreacted linker using a desalting column equilibrated with an appropriate buffer.[15]

Part 2: Boc Deprotection and Drug Conjugation

Procedure:

-

Perform Boc deprotection of the antibody-linker conjugate. A common method is to use a solution of 20-50% TFA in DCM, though conditions must be optimized to maintain antibody integrity.[2]

-

Purify the deprotected antibody-linker conjugate, for example, by dialysis.[2]

-

Activate the carboxylic acid group on the drug molecule using EDC/NHS as described in Protocol 3.2, Part 1, step 1.

-

Add the activated drug to the deprotected antibody-linker conjugate.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated drug and other impurities.[2]

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound derivatives.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. t-Boc-N-Amido-PEG4-NHS ester | CAS: 859230-20-9 | AxisPharm [axispharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 7. medkoo.com [medkoo.com]

- 8. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]

- 9. This compound | CAS#:581065-95-4 | Chemsrc [chemsrc.com]

- 10. chemimpex.com [chemimpex.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Amino-PEG4-Boc for Researchers and Drug Development Professionals

An in-depth exploration of the procurement, quality assessment, and application of Amino-PEG4-Boc in advanced bioconjugation and targeted protein degradation.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the drug development field who are utilizing high-purity this compound. This versatile bifunctional linker, featuring a Boc-protected amine and a terminal functional group, is a critical component in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of commercial suppliers, quality control methodologies, and step-by-step experimental protocols for its effective implementation in the laboratory.

Commercial Suppliers and Product Specifications

The selection of a reliable commercial supplier for high-purity this compound is a critical first step in any research or development workflow. Purity and batch-to-batch consistency are paramount to ensure reproducible results and the ultimate success of complex bioconjugation strategies. Below is a comparative table summarizing the product specifications from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and analytical methods used for characterization.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Storage Conditions |

| MedchemExpress | This compound | 581065-95-4 | 321.41 | ≥97.0% | 4°C, protect from light |

| BroadPharm | t-Boc-N-amido-PEG4-amine | 811442-84-9 | 336.4 | 98% | -20°C |

| Chem-Impex | Boc-amino-PEG4-amine | 811442-84-9 | 336.43 | ≥97% | ≤ -20°C |

| Tokyo Chemical Industry | (Boc-amino)-PEG4-carboxylic Acid | 756525-91-4 | 365.42 | >98.0% (HPLC) | Frozen (-20°C) |

| Sigma-Aldrich | This compound | 581065-95-4 | 321.41 | 95% | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

| Ambeed | This compound | 581065-95-4 | 321.41 | 97% | -20°C, stored under nitrogen |

Quality Control and Analytical Methodologies

Ensuring the purity and structural integrity of this compound is essential for its successful application. The primary analytical techniques employed for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of PEG linkers and assessing purity.[1][2] Key features to analyze in the ¹H NMR spectrum of this compound include the characteristic peaks of the tert-butyl protons of the Boc group, the methylene (B1212753) protons of the PEG chain, and the protons adjacent to the terminal functional group. Integration of these peaks can be used to confirm the relative number of protons and thus the structure of the molecule. It is important to be aware of the potential for overlapping signals and the presence of ¹³C satellites, which can complicate spectral interpretation, especially for large polymers.[1][3]

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of PEG linkers. A reversed-phase HPLC method can effectively separate the main compound from any impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area in the chromatogram.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in the synthesis of PROTACs and ADCs.

Protocol 1: Solid-Phase Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, where a ligand for a protein of interest (POI) is linked to a ligand for an E3 ubiquitin ligase via an this compound linker.

Materials:

-

Aminomethylated polystyrene resin

-

E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide)

-

This compound

-

POI ligand with a carboxylic acid functional group

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

-

Resin Preparation and E3 Ligase Ligand Coupling:

-

Swell the aminomethylated polystyrene resin in DMF.

-

In a separate vessel, pre-activate the E3 ligase ligand (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF for 5 minutes.

-

Add the activated E3 ligase ligand solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Linker Coupling:

-

In a separate vessel, pre-activate the carboxylic acid end of a suitable this compound derivative (if not already activated) using HATU and DIPEA.

-

Add the activated linker solution to the resin and shake at room temperature overnight.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Boc Deprotection:

-

Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group and expose the terminal amine of the PEG linker.[4]

-

Wash the resin with DCM (3x).

-

-

POI Ligand Coupling:

-

In a separate vessel, pre-activate the POI ligand (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF for 5 minutes.

-

Add the activated POI ligand solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Cleavage and Purification:

-

Cleave the synthesized PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/triisopropylsilane/water).

-

Purify the crude PROTAC using preparative HPLC.

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a general method for conjugating a small molecule drug to an antibody via an this compound linker.[4]

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound with a terminal carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Small molecule drug with a primary or secondary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deprotection solution (e.g., 20% TFA in DCM)

-

Purification system (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Activation of this compound-Acid:

-

Dissolve the this compound-acid linker, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point.[4]

-

Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

-

-

Conjugation to the Antibody:

-

Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of Boc-Protected ADC:

-

Purify the Boc-PEG4-functionalized antibody using SEC to remove excess reagents.

-

-

Boc Deprotection:

-

Treat the purified conjugate with a deprotection solution (e.g., 20% TFA in DCM) to remove the Boc protecting group and expose the terminal amine.[4]

-

-

Conjugation of the Small Molecule Drug:

-

Activate the carboxylic acid group on the small molecule drug using EDC and NHS.

-

Add the activated drug to the deprotected antibody-PEG4-amine conjugate.

-

Allow the reaction to proceed to form the final ADC.

-

-

Final Purification and Characterization:

-

Purify the final ADC using SEC to remove unconjugated drug and other impurities.

-

Characterize the ADC to determine the DAR, purity, and biological activity.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG4-Boc Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of proteins using an Amino-PEG4-Boc linker. This process, known as PEGylation, is a widely used technique in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, stability, and circulation half-life, while also reducing its immunogenicity.[1][2][3]

The this compound linker is a heterobifunctional reagent featuring a tetraethylene glycol (PEG4) spacer. This spacer increases the hydrophilicity of the conjugate. The linker has two key functional groups: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine. This dual functionality allows for two primary conjugation strategies, which will be detailed in the following protocols.

Principle of the Experiment

The bioconjugation of this compound to a protein can be achieved through two main pathways, depending on the desired linkage and the available functional groups on the target protein.

Strategy 1: Activation of Protein Carboxyl Groups and Conjugation to the Linker's Primary Amine. This approach involves the activation of the protein's carboxyl groups (present on aspartic and glutamic acid residues, and the C-terminus) using a carbodiimide (B86325) crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is a reactive intermediate that readily couples with the primary amine of the this compound linker to form a stable amide bond.[3][4]

Strategy 2: Boc Deprotection and Conjugation to Protein Primary Amines. In this alternative strategy, the Boc protecting group on the linker is first removed under acidic conditions to expose a second primary amine. This deprotected linker can then be conjugated to the protein's primary amines (on lysine (B10760008) residues and the N-terminus) via a suitable crosslinker, often by activating the linker with a homobifunctional NHS ester reagent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical this compound bioconjugation experiment. Optimal conditions may vary depending on the specific protein and linker.

| Parameter | Typical Value/Range | Purpose | Reference |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | To drive the reaction towards the desired degree of PEGylation. | [5] |

| Protein Concentration | 1 - 10 mg/mL | To ensure efficient conjugation and minimize hydrolysis of reactive esters. | [5] |

| Reaction pH (EDC/NHS Chemistry) | 4.5 - 6.0 (Activation), 7.2 - 8.5 (Conjugation) | Optimal pH for NHS ester formation and subsequent reaction with amines. | [1][6] |

| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | To allow for sufficient reaction completion. | [6][7] |

| Boc Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | For efficient and clean removal of the Boc protecting group. | [8][9] |

| Quenching Reagent | 50-100 mM Tris or Glycine | To stop the reaction by consuming unreacted NHS esters. | [10] |

Experimental Protocols

Protocol 1: Conjugation via Protein Carboxyl Group Activation

This protocol details the conjugation of the primary amine of the this compound linker to the carboxyl groups of a protein.

Materials:

-

Protein of interest

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Protein Carboxyl Groups:

-

Dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 100 mM each.

-

Add a 50-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Dissolve this compound in Coupling Buffer.

-

Add a 20 to 50-fold molar excess of the this compound solution to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein from excess reagents and unconjugated linker using a desalting column or SEC.[11]

-

Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight. The degree of PEGylation can be quantified using methods like the TNBS assay to measure the reduction of free amines.[2]

Protocol 2: Boc Deprotection and Subsequent Conjugation

This protocol describes the removal of the Boc protecting group from this compound, followed by conjugation of the newly exposed amine to the protein.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Protein of interest

-

Amine-reactive crosslinker (e.g., BS3 or a homobifunctional NHS ester)

-

Conjugation Buffer: 0.1 M PBS, pH 7.4

-

Quenching and Purification materials as in Protocol 1

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in DCM.

-

Add an equal volume of TFA to the solution (for a final concentration of 50% TFA).[8]

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.[12]

-

Remove the DCM and excess TFA under reduced pressure. The resulting deprotected linker (as a TFA salt) can be used directly or after neutralization.[12]

-

-

Protein and Linker Preparation:

-

Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the deprotected Amino-PEG4 linker and the amine-reactive crosslinker in the Conjugation Buffer.

-

-

Conjugation Reaction:

-

The specific steps for this reaction will depend on the chosen crosslinker. For a homobifunctional NHS ester, the linker would first be activated, and then added to the protein solution.

-

Generally, a 10 to 20-fold molar excess of the activated linker is added to the protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification: Follow steps 4 and 5 from Protocol 1.

-

Characterization: Analyze the final conjugate as described in Protocol 1.

Visualizations

Caption: Workflow for protein bioconjugation via carboxyl group activation.

References

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Utilizing Amino-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, stability, and safety profile. Amino-PEG4-Boc is a heterobifunctional linker that offers several advantages in ADC design. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic properties of the ADC.[1][2][3] The terminal amine, protected by a tert-butyloxycarbonyl (Boc) group, allows for a controlled, sequential conjugation process. This document provides detailed application notes, experimental protocols, and data on the use of this compound as a linker in ADC development.

Advantages of this compound Linker in ADCs

The incorporation of a PEGylated linker, such as this compound, can significantly enhance the physicochemical and biological properties of an ADC.

-

Increased Hydrophilicity and Reduced Aggregation: The PEG4 spacer increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads. This increased hydrophilicity helps to prevent aggregation, a common issue that can lead to reduced efficacy and potential immunogenicity.[2][3][4]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic proteins.[5][6] The hydrophilic nature of the PEG linker can reduce clearance rates, leading to increased exposure of the tumor to the ADC.[7][8]

-

Controlled Conjugation: The Boc-protected amine allows for a two-step conjugation strategy. The linker can be first attached to the drug payload, followed by deprotection of the Boc group to reveal the amine, which can then be conjugated to the antibody. This controlled approach can lead to a more homogeneous ADC product.[9][10]

Quantitative Data Summary

The inclusion of PEG linkers has a demonstrable impact on the performance of ADCs. While specific data for an this compound linker compared to a non-PEGylated equivalent is often embedded within broader studies, the following tables summarize the general effects observed with the incorporation of PEG linkers of varying lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker | Half-Life Extension (fold increase) | Reference |

| No PEG | 1.0 | [1][5] |

| Short-chain PEG (e.g., PEG4) | 2.5 | [1][5] |

| Long-chain PEG (e.g., PEG10K) | 11.2 | [1][5] |

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity

| Linker | Cytotoxicity Reduction (fold increase in IC50) | Reference |

| No PEG | 1.0 | [1][5] |

| Short-chain PEG (e.g., PEG4) | 4.5 - 6.5 | [1][5] |

| Long-chain PEG (e.g., PEG10K) | 22.0 - 22.5 | [1][5] |

Note: The reduction in cytotoxicity is often balanced by the improved pharmacokinetic profile, leading to enhanced overall in vivo efficacy.

Table 3: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR)

| Linker Type | Achievable DAR | Observations | Reference |

| Non-PEGylated | Typically 2-4 | Higher DARs can lead to aggregation and rapid clearance. | [3][4] |

| PEGylated (e.g., PEG4, PEG8, PEG12) | Up to 8 or higher | Hydrophilic PEG chains mitigate hydrophobicity-related issues, allowing for higher drug loading without compromising stability. | [3][4] |

Experimental Protocols

The following are detailed protocols for the synthesis of an ADC using an this compound linker.

Protocol 1: Conjugation of this compound to a Drug Payload

This protocol describes the activation of a drug's carboxylic acid group and its subsequent conjugation to the amine of the this compound linker.

Materials:

-

Drug payload with a carboxylic acid group

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Stirring plate and stir bar

-

Reaction vessel

Procedure:

-

Activation of Drug Payload:

-

Dissolve the drug payload (1 equivalent) in anhydrous DMF or DCM.

-

Add NHS (1.2 equivalents) and EDC (1.5 equivalents) or DCC (1.5 equivalents) to the solution.

-

Stir the reaction at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Conjugation to this compound:

-

In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.

-

Slowly add the activated drug solution to the this compound solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

-

Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, purify the drug-linker conjugate using an appropriate method such as flash chromatography or preparative HPLC.

-

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.

Materials:

-

Boc-protected drug-linker conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

-

Rotary evaporator

Procedure:

-

Deprotection Reaction:

-

Work-up:

-

Remove the solvent and excess TFA in vacuo using a rotary evaporator.[9]

-

Co-evaporate with a solvent like toluene (B28343) to help remove residual TFA.[9]

-

The resulting deprotected drug-linker (as a TFA salt) can be used directly in the next step or further purified if necessary.

-

Protocol 3: Conjugation of the Deprotected Drug-Linker to an Antibody

This protocol describes the conjugation of the amine-containing drug-linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Deprotected drug-linker

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction vessel with gentle mixing capability

-

Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

-

-

Conjugation Reaction:

-

Dissolve the deprotected drug-linker in a small amount of DMSO.

-

Add the drug-linker solution to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5-10 fold molar excess of the linker.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[]

-

-

Purification:

-

Purify the ADC from unreacted drug-linker and other small molecules using SEC or dialysis.

-

-

Characterization:

-

Characterize the final ADC to determine the DAR, purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for ADC synthesis using an this compound linker.

Signaling Pathway